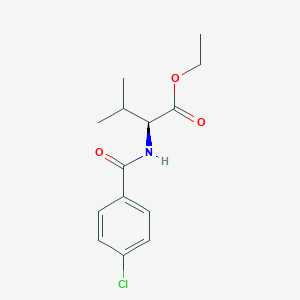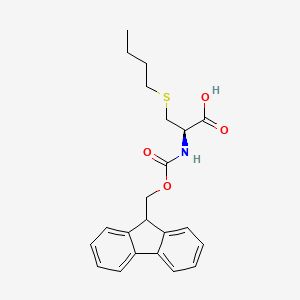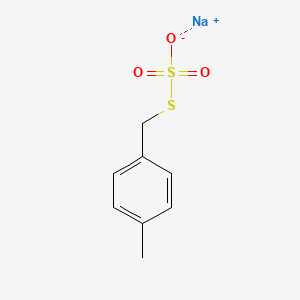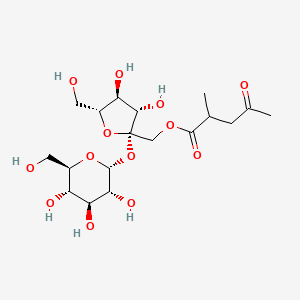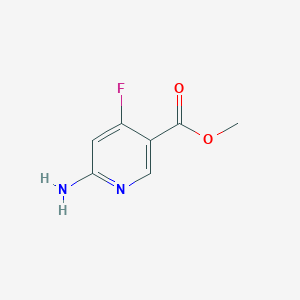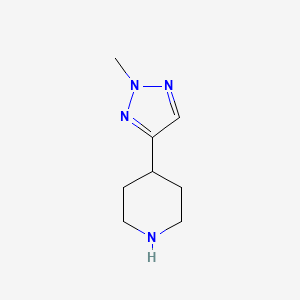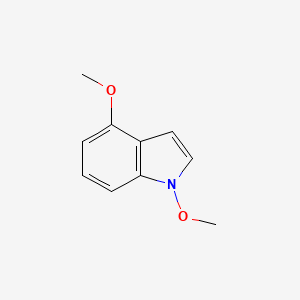![molecular formula C8H8N2S B12852758 Thieno[3,2-c]pyridine-6-methanamine](/img/structure/B12852758.png)
Thieno[3,2-c]pyridine-6-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-c]pyridine-6-methanamine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-c]pyridine-6-methanamine typically involves the construction of the thieno[3,2-c]pyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with 2-bromo-3-pyridinecarboxaldehyde in the presence of a base can yield the desired thieno[3,2-c]pyridine core. Subsequent functionalization with methanamine can be achieved through reductive amination or other suitable methods .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,2-c]pyridine-6-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-c]pyridine-6-carboxylic acid, while reduction may produce thieno[3,2-c]pyridine-6-methanol .
Applications De Recherche Scientifique
Thieno[3,2-c]pyridine-6-methanamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of thieno[3,2-c]pyridine-6-methanamine involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-c]pyridine: Similar in structure but with a different fusion pattern of the thiophene and pyridine rings.
Thieno[3,2-b]pyridine: Another isomer with a different ring fusion pattern.
Thieno[2,3-b]pyridine: Known for its pharmacological activities, including anticancer and antiviral properties.
Uniqueness
Thieno[3,2-c]pyridine-6-methanamine is unique due to its specific ring fusion pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .
Propriétés
Formule moléculaire |
C8H8N2S |
|---|---|
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
thieno[3,2-c]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-7-3-8-6(5-10-7)1-2-11-8/h1-3,5H,4,9H2 |
Clé InChI |
FTZYNKDAKJGDFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1C=NC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12852679.png)

![7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12852698.png)
